

1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole CAS number 368869-85-6 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole

Cat. No.: B1272758

[Get Quote](#)

An In-depth Technical Guide to 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole

CAS Number: 368869-85-6

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **1-[4-(Bromomethyl)phenyl]-1H-pyrazole**, a key intermediate for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

1-[4-(Bromomethyl)phenyl]-1H-pyrazole is a white solid organic compound.^[1] Its core structure consists of a pyrazole ring attached to a phenyl group, which is further functionalized with a bromomethyl group. This combination of a versatile heterocyclic scaffold and a reactive benzylic bromide makes it a valuable building block in organic synthesis.^[2]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	368869-85-6	[1] [3] [4]
Molecular Formula	C ₁₀ H ₉ BrN ₂	[1] [4]
Molecular Weight	237.1 g/mol	[1] [4]
Appearance	White solid	[1]
Melting Point	77-79°C	[1] [3]
Boiling Point (Predicted)	315.3 ± 25.0°C	[1]
Density (Predicted)	1.44 ± 0.1 g/cm ³	[1]
pKa (Predicted)	0.04 ± 0.10	[1]
Storage Temperature	2-8°C	[1]

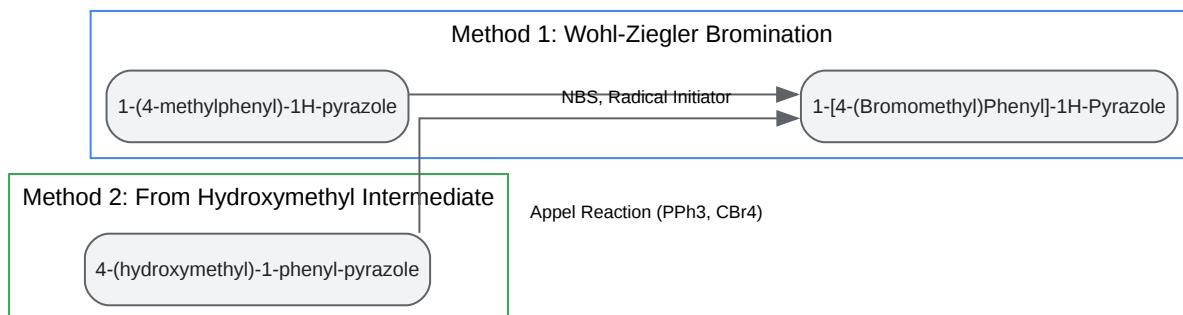
Synthesis and Reactivity

The synthesis of **1-[4-(bromomethyl)phenyl]-1H-pyrazole** can be achieved through multiple synthetic routes, primarily involving the formation of the pyrazole ring followed by functionalization, or the modification of a pre-existing substituted phenyl-pyrazole.

Experimental Protocols:

Method 1: Knorr Pyrazole Synthesis followed by Functionalization

The foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β -dicarbonyl compound with a hydrazine.[\[2\]](#)[\[5\]](#) For 1-phenyl-1H-pyrazole derivatives, this typically begins with the reaction of phenylhydrazine with a suitable three-carbon electrophile.[\[2\]](#) Subsequent functionalization at the C4 position is then required.


- Step 1: Synthesis of 1-phenyl-1H-pyrazole. This can be achieved via the classic Knorr synthesis or related methods that yield the 1-phenyl-1H-pyrazole core.[\[2\]](#)
- Step 2: Introduction of a methyl group at the 4-position of the phenyl ring. This step would yield 1-(4-methylphenyl)-1H-pyrazole.

- Step 3: Free-Radical Bromination (Wohl-Ziegler Reaction). The methyl group is then brominated to give the final product. This reaction is highly effective for the halogenation of benzylic positions.[2]
 - Reagents: N-Bromosuccinimide (NBS) is used as the bromine source, with a radical initiator (e.g., AIBN or benzoyl peroxide).
 - Solvent: A non-polar solvent such as carbon tetrachloride (CCl_4) or 1,2-dichlorobenzene is typically used.[2]
 - Procedure: 1-(4-methylphenyl)-1H-pyrazole is dissolved in the chosen solvent. NBS and the radical initiator are added, and the mixture is heated or irradiated with UV light to initiate the reaction. The reaction is monitored for completion, after which the product is isolated and purified.

Method 2: Cyclocondensation and Subsequent Bromination

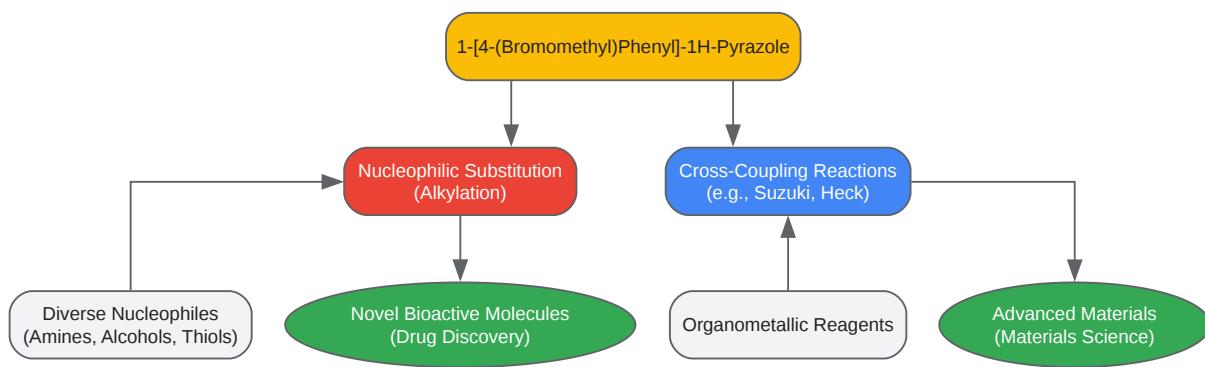
An alternative approach involves forming a pyrazole intermediate that already contains a functional group that can be converted to a bromomethyl group.[2]

- Step 1: Regioselective Cyclocondensation. A β -enamino diketone can undergo cyclocondensation with phenylhydrazine to directly synthesize a 4-(hydroxymethyl)-1-phenyl-pyrazole in a one-pot procedure.[2]
- Step 2: Bromination of the Hydroxymethyl Group (Appel Reaction). The resulting 4-(hydroxymethyl) intermediate is then brominated to yield the final product.[2]
 - Reagents: Triphenylphosphine (PPh_3) and carbon tetrabromide (CBr_4) or N-bromosuccinimide (NBS).
 - Procedure: The 4-(hydroxymethyl)-1-phenyl-pyrazole is treated with PPh_3 and CBr_4 in an appropriate solvent like dichloromethane (DCM) at room temperature. The reaction converts the alcohol to the desired bromide.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to the target compound.

Reactivity:


The significance of this compound lies in the high reactivity of the carbon-bromine bond in the bromomethyl group.^[2] Bromine is an excellent leaving group, making the adjacent carbon atom electrophilic and highly susceptible to nucleophilic attack. This allows the bromomethyl group to be used for the alkylation of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.^[2]

Applications in Research and Development

The dual reactivity of the pyrazole core and the bromomethyl group makes **1-[4-(bromomethyl)phenyl]-1H-pyrazole** a powerful tool in drug discovery and materials science.^[2]

- **Drug Discovery:** The pyrazole nucleus is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with anti-inflammatory, anticancer, and antiviral properties.^{[6][7][8][9]} This compound serves as a key intermediate for introducing the (1-phenyl-1H-pyrazol-4-yl)methyl moiety into larger, more complex molecules.^[2]
 - **Synthesis of Novel Bioactive Molecules:** Researchers utilize this compound to synthesize new series of compounds that are then screened for various biological activities.^[2]

- Structure-Activity Relationship (SAR) Studies: By reacting this compound with a diverse range of nucleophiles, medicinal chemists can generate a library of related compounds to explore how structural modifications affect biological activity.[2]
- Materials Science: Brominated pyrazoles are valuable precursors for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2] These reactions enable the formation of new carbon-carbon bonds, facilitating the creation of novel conjugated materials with potential applications in electronics and photonics.

[Click to download full resolution via product page](#)

Caption: Application workflow of the title compound.

Spectroscopic Characterization

While specific, publicly available experimental spectra (e.g., NMR, IR, MS) for **1-[4-(Bromomethyl)phenyl]-1H-pyrazole** (CAS 368869-85-6) are not provided in the search results, its structure allows for the prediction of key spectroscopic features.

- ^1H NMR Spectroscopy:
 - Aromatic Protons: The protons on the phenyl ring would appear as a set of doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-8.0 ppm).

- Pyrazole Protons: The protons on the pyrazole ring would appear as distinct signals in the aromatic region, with chemical shifts influenced by the adjacent nitrogen atoms.
- Bromomethyl Protons: A characteristic singlet for the $-\text{CH}_2\text{Br}$ protons would be expected, likely in the range of δ 4.5-5.0 ppm, shifted downfield due to the adjacent bromine atom and phenyl ring.

- ^{13}C NMR Spectroscopy:
 - The spectrum would show distinct signals for each of the 10 carbon atoms. The carbon of the $-\text{CH}_2\text{Br}$ group would be found in the aliphatic region, while the remaining carbons of the phenyl and pyrazole rings would appear in the aromatic region (typically δ 110-150 ppm).
- Infrared (IR) Spectroscopy:
 - C-H stretching (aromatic): Peaks would be expected above 3000 cm^{-1} .
 - C=C and C=N stretching (aromatic rings): Multiple bands in the $1400\text{-}1600 \text{ cm}^{-1}$ region.
 - C-Br stretching: A characteristic absorption in the fingerprint region, typically around $500\text{-}600 \text{ cm}^{-1}$.
 - C-H bending (out-of-plane): Strong bands in the $650\text{-}900 \text{ cm}^{-1}$ region, indicative of the substitution pattern on the phenyl ring.

Conclusion

1-[4-(Bromomethyl)phenyl]-1H-pyrazole is a highly versatile and valuable chemical intermediate. Its well-defined structure, combined with the strategic placement of a reactive bromomethyl group and a pharmacologically significant pyrazole core, makes it an indispensable tool for the synthesis of a wide range of novel compounds. Its applications span from the development of new therapeutic agents to the creation of advanced functional materials, underscoring its importance in modern chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 368869-85-6 CAS MSDS (1-[4-(BROMOMETHYL)PHENYL]-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-(bromomethyl)-1-phenyl-1H-pyrazole | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole | Benchchem [benchchem.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole CAS number 368869-85-6 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272758#1-4-bromomethyl-phenyl-1h-pyrazole-cas-number-368869-85-6-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com